An In-depth Technical Guide to the Physical Properties of 3-methoxy-tert-butylphenylketone
An In-depth Technical Guide to the Physical Properties of 3-methoxy-tert-butylphenylketone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
In the landscape of chemical research and drug development, we often encounter compounds that, while structurally plausible, lack a comprehensive body of published physical data. 3-methoxy-tert-butylphenylketone, systematically named 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one , represents one such molecule. This guide is crafted to provide a robust theoretical and comparative analysis of its physical properties, grounded in established chemical principles and data from closely related structural analogs. By synthesizing known data with predictive methodologies, we aim to equip researchers with a foundational understanding of this compound's expected physical and spectral characteristics, thereby guiding its synthesis, purification, and application in further research.
Molecular Identity and Structure
The foundational step in characterizing any compound is to establish its precise molecular structure and key identifiers.
Chemical Structure
3-methoxy-tert-butylphenylketone is an aromatic ketone. Its structure consists of a phenyl ring substituted with a methoxy group at the meta-position (position 3) and a tert-butyl ketone (pivaloyl) group.
Diagram: Chemical Structure of 3-methoxy-tert-butylphenylketone
Caption: Molecular structure of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one.
Key Identifiers
While a specific CAS number for this compound is not readily found in major chemical databases, we can define it by its molecular formula and derive its molecular weight.
| Identifier | Value | Source |
| Systematic IUPAC Name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | - |
| Common Name | 3-methoxy-tert-butylphenylketone | - |
| Molecular Formula | C₁₂H₁₆O₂ | Calculated |
| Molecular Weight | 192.25 g/mol | Calculated |
Predicted and Comparative Physical Properties
In the absence of direct experimental data, we can predict the physical properties of 3-methoxy-tert-butylphenylketone by examining its structural analogs. The primary contributing moieties are the methoxy-substituted phenyl ring and the tert-butyl ketone group.
| Property | Predicted/Comparative Value | Rationale and Comparative Analysis |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Aromatic ketones are often liquids or low-melting solids at room temperature. For instance, tert-butyl phenyl ketone is a colorless liquid. |
| Boiling Point | > 240 °C (at 760 mmHg) | The boiling point will be significantly influenced by the molecular weight and polarity. 3'-Methoxyacetophenone has a boiling point of 239-241 °C.[1] The addition of the bulkier tert-butyl group in place of the methyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point. |
| Melting Point | < 25 °C | The introduction of the bulky and somewhat asymmetrical tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. 4'-tert-Butylacetophenone has a melting point of 17-18 °C.[2][3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The molecule has a significant non-polar character due to the phenyl ring and the tert-butyl group, ensuring solubility in organic solvents.[4][5] The polar carbonyl and methoxy groups will allow for some limited solubility in water. |
Experimental Determination of Physical Properties
To rigorously characterize 3-methoxy-tert-butylphenylketone, a series of standard experimental protocols should be employed.
Workflow for Physical Property Determination
Diagram: Experimental Workflow
Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.
Protocols
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Melting Point Determination:
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A small, purified sample is placed in a capillary tube.
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The tube is heated in a calibrated melting point apparatus.
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The temperature range from the first appearance of liquid to complete liquefaction is recorded. The expected low melting point suggests that a cryo-melting point apparatus may be necessary.
-
-
Boiling Point Determination:
-
Due to the anticipated high boiling point, vacuum distillation is the preferred method to prevent decomposition.
-
The sample is heated under reduced pressure, and the temperature at which the liquid and vapor phases are in equilibrium is recorded, along with the pressure.
-
The boiling point at atmospheric pressure can be extrapolated using a nomograph.
-
-
Solubility Assessment:
-
A small, measured amount of the compound is added to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a controlled temperature.
-
The mixture is agitated, and the solubility is qualitatively or quantitatively determined.
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Predicted Spectroscopic Profile
The spectroscopic signature of 3-methoxy-tert-butylphenylketone can be predicted based on the functional groups present.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and tert-butyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 6.9 - 7.5 | Multiplets | 4H | The protons on the substituted phenyl ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The methyl protons of the methoxy group are shielded and appear as a singlet. |
| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (C=O) | > 200 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6][7][8][9] |
| Aromatic Carbons | 110 - 160 | Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded. |
| Methoxy Carbon (-OCH₃) | ~55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| Quaternary tert-Butyl Carbon | ~45 | The central carbon of the tert-butyl group. |
| Methyl tert-Butyl Carbons | ~27 | The three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption from the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | 1685 - 1695 | Strong, Sharp | Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency from that of a saturated ketone (~1715 cm⁻¹).[6][7][10][11] |
| C-H Stretch (Aromatic) | > 3000 | Medium | Characteristic of C-H bonds on a phenyl ring. |
| C-H Stretch (Aliphatic) | < 3000 | Medium | Corresponding to the methoxy and tert-butyl C-H bonds. |
| C-O Stretch (Ether) | 1200 - 1300 and 1000-1100 | Strong | Two characteristic stretches for the aryl-alkyl ether linkage. |
Mass Spectrometry
The mass spectrum under electron ionization (EI) will likely show a molecular ion peak and characteristic fragmentation patterns.
| Fragment | Expected m/z | Rationale |
| [M]⁺ | 192 | The molecular ion peak corresponding to the molecular weight of the compound. |
| [M - C(CH₃)₃]⁺ | 135 | Alpha-cleavage resulting in the loss of the tert-butyl radical, forming a stable 3-methoxybenzoyl cation. This is expected to be a major fragment. |
| [M - OCH₃]⁺ | 161 | Loss of the methoxy radical. |
| [C₆H₄OCH₃]⁺ | 107 | Fragmentation of the aromatic portion. |
| [C(CH₃)₃]⁺ | 57 | The tert-butyl cation, which is a stable carbocation. |
Conclusion
While 3-methoxy-tert-butylphenylketone is not extensively documented in the scientific literature, a comprehensive profile of its physical and spectral properties can be reliably predicted through the analysis of its constituent functional groups and comparison with well-known structural analogs. This guide provides a foundational set of expected values and characteristics that can direct future experimental work. The protocols outlined herein represent standard methodologies for the definitive characterization of this and other novel chemical entities. It is through such a synergistic approach of predictive analysis and empirical validation that the frontiers of chemical science are expanded.
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